molecular formula C14H23NO4 B12298604 2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid

2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid

Cat. No.: B12298604
M. Wt: 269.34 g/mol
InChI Key: UOGNJGOLGSGJHF-FGWVZKOKSA-N
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Description

2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid is a complex organic compound with the molecular formula C13H21NO4 It is known for its unique structure, which includes a tert-butoxycarbonyl group and a hexahydrocyclopenta[c]pyrrole ring system

Preparation Methods

The synthesis of 2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid involves several steps. One common synthetic route includes the following steps :

    Formation of the hexahydrocyclopenta[c]pyrrole ring: This step involves the cyclization of a suitable precursor to form the hexahydrocyclopenta[c]pyrrole ring system.

    Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid has a wide range of scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways . The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The hexahydrocyclopenta[c]pyrrole ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid can be compared with other similar compounds, such as :

    2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]propionic acid: This compound has a similar structure but with a propionic acid group instead of an acetic acid group.

    2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]butyric acid: This compound has a butyric acid group, providing different chemical and biological properties.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[(3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-4-9(6-12(16)17)5-11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+

InChI Key

UOGNJGOLGSGJHF-FGWVZKOKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)CC(=O)O

Origin of Product

United States

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